5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide
Description
5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure. It features a pyrazole ring, a piperidine ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c1-3-17-13(2)18(23-22-17)19(25)21-15-8-6-10-24(12-15)11-14-7-4-5-9-16(14)20/h4-5,7,9,15H,3,6,8,10-12H2,1-2H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCLNHPUSFIKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the piperidine and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This can be done using Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share structural similarities with the pyrazole ring and fluorophenyl group.
Piperidine derivatives: Compounds with a piperidine ring and similar substituents.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
